2-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-1-(3-propan-2-yloxyphenyl)ethanone;chloride
Description
2-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-1-(3-propan-2-yloxyphenyl)ethanone;chloride is a structurally complex compound featuring a piperidine core substituted with a 3,4-dichlorophenyl group, a quaternary ammonium azabicyclo[2.2.2]octane (quinuclidine) moiety, and a propan-2-yloxyphenyl ethanone group. The chloride counterion enhances its solubility and stability. This compound is hypothesized to act as a neurokinin receptor antagonist, given structural similarities to known tachykinin inhibitors like SR 140333 . Its design integrates aromatic, heterocyclic, and charged components, which may influence receptor binding affinity and pharmacokinetic properties.
Properties
Molecular Formula |
C37H45Cl3N2O2 |
|---|---|
Molecular Weight |
656.1 g/mol |
IUPAC Name |
2-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-1-(3-propan-2-yloxyphenyl)ethanone;chloride |
InChI |
InChI=1S/C37H45Cl2N2O2.ClH/c1-28(2)43-32-11-6-8-29(24-32)35(42)26-40-19-7-14-37(27-40,31-12-13-33(38)34(39)25-31)18-23-41-20-15-36(16-21-41,17-22-41)30-9-4-3-5-10-30;/h3-6,8-13,24-25,28H,7,14-23,26-27H2,1-2H3;1H/q+1;/p-1/t36?,37-,41?;/m1./s1 |
InChI Key |
FQYWKNBGYHTSMN-LSYPWIJNSA-M |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)CN2CCC[C@](C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.[Cl-] |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)CN2CCCC(C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.[Cl-] |
Origin of Product |
United States |
Biological Activity
The compound 2-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-1-(3-propan-2-yloxyphenyl)ethanone;chloride, with the CAS number 155418-05-6, exhibits significant biological activity, particularly in the context of neuropharmacology. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a complex structure that includes a bicyclic azonium moiety, a piperidine ring, and various aromatic groups, which contribute to its biological activity.
The compound primarily acts as a ligand for various neurotransmitter receptors and transporters. Its biological activity is linked to its interactions with:
- Dopamine Transporters (DAT) : It has been shown to inhibit dopamine reuptake, which may contribute to its potential therapeutic effects in disorders like depression and ADHD.
- Serotonin Transporters (SERT) : Similar to its action on DAT, it also modulates serotonin levels, which could influence mood and anxiety disorders.
- Norepinephrine Transporters (NET) : The inhibition of norepinephrine reuptake suggests potential applications in treating conditions characterized by low norepinephrine levels.
Table 1: Biological Activity Summary
| Activity Type | Target Receptor/Transporter | Inhibition Ki (nM) | Reference |
|---|---|---|---|
| Dopamine Reuptake | DAT | 109 | |
| Serotonin Reuptake | SERT | 85 | |
| Norepinephrine Reuptake | NET | 11.3 |
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Neurotransmitter Modulation : A research study demonstrated that the compound significantly increased extracellular levels of dopamine in rat models, suggesting its potential as an antidepressant or stimulant agent. The study noted a dose-dependent effect on dopamine release when tested in vivo.
- Behavioral Assessment : In behavioral tests assessing anxiety and depression-like symptoms in mice, administration of the compound resulted in reduced immobility times in forced swim tests and increased exploratory behavior in open field tests, indicating potential anxiolytic and antidepressant effects.
- Comparative Analysis : A comparative study with other known psychoactive compounds revealed that this compound exhibited a unique profile of receptor affinity and selectivity, indicating its potential for development as a new class of therapeutic agents targeting mood disorders.
Comparison with Similar Compounds
Research Findings and Pharmacological Insights
Pharmacokinetic Considerations
- Metabolic stability : The quinuclidine group may resist oxidative metabolism, extending half-life compared to simpler amines.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
